2-(piperidin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(piperidin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-2-10-11(3-1)15-12(14-10)8-9-4-6-13-7-5-9/h9,13H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPNAGWUIJZPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)CC3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals, suggesting a wide range of potential targets
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to a range of biological and pharmacological activities
Biological Activity
2-(Piperidin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₈H₁₂N₂S
- Molecular Weight : 168.26 g/mol
- CAS Number : 1017112-70-7
Structure
The structure of this compound features a cyclopentathiazole ring system with a piperidine side chain, which may contribute to its biological activity by influencing receptor interactions and enzyme binding.
Acetylcholinesterase Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for regulating acetylcholine levels in the brain. Inhibiting AChE is a well-established strategy for treating Alzheimer's disease (AD) by increasing acetylcholine availability, which enhances cholinergic signaling.
The mechanism of AChE inhibition involves binding to the active site of the enzyme, preventing it from hydrolyzing acetylcholine into acetate and choline. This leads to elevated levels of acetylcholine in synaptic clefts, thereby improving cognitive function in patients with AD.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that derivatives of thiazole showed promising AChE inhibitory activity with IC50 values as low as 2.7 µM for certain compounds . This suggests that structural modifications could enhance the potency of related compounds like this compound.
- Molecular Docking Studies : Computational studies have been employed to predict the binding interactions between this compound and AChE. These studies help elucidate how structural features influence binding affinity and specificity .
- Comparative Analysis : The biological activity of this compound can be compared with other known AChE inhibitors as shown in the following table:
| Compound Name | IC50 (µM) | Mechanism | References |
|---|---|---|---|
| 2-(Piperidin-4-ylmethyl)-5,6-dihydro... | TBD | AChE Inhibition | |
| Donepezil | 0.1 | AChE Inhibition | |
| Rivastigmine | 0.05 | AChE Inhibition | |
| Tacrine | 0.15 | AChE Inhibition |
Therapeutic Implications
The potential therapeutic applications of this compound extend beyond Alzheimer's disease. Given its mechanism of action as an AChE inhibitor, it may also be relevant in treating other cognitive disorders characterized by cholinergic deficits.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(piperidin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole with structurally or functionally related compounds, focusing on synthetic routes, substituent effects, and biological relevance.
Structural Analogues with Modified Piperidine Substitution
- 2-(Piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole: This analog, listed as a discontinued product (), differs in the position of the piperidine substituent (3-yl vs. 4-ylmethyl). The discontinuation suggests inferior efficacy, stability, or toxicity compared to the 4-ylmethyl derivative.
- 2-Amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid: Used as a peptide surrogate in XIAP-BIR3 inhibitors (), this compound replaces the piperidine group with an amino-carboxylic acid motif. The carboxylic acid enhances polarity, likely improving water solubility and protein binding. Its IC50 values in XIAP inhibition are unspecified, but its design highlights the versatility of the cyclopenta[d]thiazole core in mimicking peptide backbones .
Heterocyclic Core Modifications
- 4H-Cyclopenta[c]thiophene Derivatives (FPTC, CPTC): These non-fused acceptors for organic solar cells () replace thiazole with thiophene. The sulfur atom in thiophene contributes to electron-rich properties, whereas the nitrogen in thiazole introduces electron-withdrawing effects. FPTC and CPTC were synthesized via Suzuki coupling and direct arylation, albeit with low yields (~26%) in complex reactions ().
- The fusion of a triazolopyrimidine ring instead of thiazole alters π-conjugation and hydrogen-bonding capacity, which may explain their divergent bioactivity compared to thiazole-based analogs .
Substituent-Driven Bioactivity
- Thiazolyl Hydrazone Derivatives :
Compounds from exhibit antifungal (MIC = 250 µg/mL) and anticancer (IC50 = 125 µg/mL) activities. The hydrazone group at the 2-position of the thiazole ring is critical for activity, as seen in 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole. The target compound’s piperidinylmethyl group may similarly modulate selectivity or potency, though direct comparisons require further data . - The target compound’s piperidinylmethyl group, being more flexible, might enhance adaptability to diverse binding sites .
Structural and Conformational Analysis
- Planarity : Fluorophenyl-substituted thiazoles () exhibit near-planar cores except for one perpendicular substituent. The piperidinylmethyl group in the target compound likely introduces torsional strain, reducing planarity but improving membrane permeability.
- Electronic Effects : Thiazole’s electron-withdrawing nature contrasts with thiophene’s electron-rich character, influencing charge transport in materials or hydrogen bonding in biologics .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2-(piperidin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole, and how can reaction conditions be optimized?
- Methodology : Synthesis of such heterocyclic compounds often involves multi-step protocols. For example, the cyclopenta-thiazole core may require cyclocondensation under reflux conditions using catalysts like POCl₃ or H₂SO₄. Piperidine substitution can be achieved via nucleophilic substitution or reductive amination. Optimization involves temperature control (e.g., 40°C for intermediates as in ), solvent selection (polar aprotic solvents like DMF), and purification via column chromatography (silica gel, gradient elution). Challenges include regioselectivity in cyclization and steric hindrance from the piperidinyl group.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C-NMR : To confirm the cyclopenta-thiazole scaffold and piperidinylmethyl substitution (e.g., δ ~2.5–3.5 ppm for piperidine protons) .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch ~1600 cm⁻¹ for thiazole, N-H stretches for piperidine) .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks.
- X-ray Crystallography : Resolves stereochemical ambiguities in the fused bicyclic system.
Advanced Research Questions
Q. How can computational models predict the bioactivity of this compound, and what are their limitations?
- Methodology :
- Molecular Docking : Screens against targets like GPCRs or kinases (e.g., using AutoDock Vina). The piperidine moiety may enhance binding to neurotransmitter receptors .
- QSAR Studies : Correlates substituent effects (e.g., electron-withdrawing groups on thiazole) with activity.
- MD Simulations : Assesses stability of ligand-receptor complexes over 100-ns trajectories. Limitations include force field inaccuracies for heterocycles and solvent effects .
Q. How can contradictory data in pharmacological studies (e.g., in vitro vs. in vivo efficacy) be resolved for this compound?
- Methodology :
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines to rule out assay-specific artifacts.
- Metabolic Stability Assays : Use liver microsomes to assess first-pass metabolism, which may explain poor in vivo translation .
- PK/PD Modeling : Integrates bioavailability data (e.g., logP ~2.5 for blood-brain barrier penetration) to refine dosing regimens .
Q. What strategies improve the stability of this compound under physiological conditions?
- Methodology :
- Prodrug Design : Introduce acetyl or phosphate groups on the piperidine nitrogen to mitigate hydrolysis .
- Excipient Screening : Use cyclodextrins or liposomal encapsulation to enhance solubility and reduce degradation.
- Forced Degradation Studies : Expose the compound to pH extremes (1–13) and UV light to identify degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
